

Application Notes and Protocols for Two-Photon Excitation Microscopy with SBFI-AM

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Compound of Interest

Compound Name: *Sbfi-AM*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of **SBFI-AM** for quantitative intracellular sodium imaging using two-photon excitation microscopy (2PEM). This technique offers significant advantages for studying intracellular sodium dynamics in a variety of cell types and tissues, with applications in neuroscience, cardiology, and drug discovery.

Introduction to SBFI-AM and Two-Photon Excitation Microscopy

Sodium-binding benzofuran isophthalate acetoxymethyl ester (**SBFI-AM**) is a membrane-permeant, ratiometric fluorescent indicator dye used for measuring intracellular sodium concentrations ($[Na^+]_i$).^{[1][2][3]} Upon entering the cell, intracellular esterases cleave the AM ester group, trapping the active, sodium-sensitive form of SBFI inside. SBFI is a dual-excitation dye; in conventional one-photon microscopy, it is excited at approximately 340 nm and 380 nm.^[4] The ratio of the fluorescence emission intensities at these two excitation wavelengths is proportional to the intracellular sodium concentration. This ratiometric measurement minimizes effects of photobleaching, heterogeneous dye loading, and variable cell morphology, allowing for more accurate quantitative measurements.^[1]

Two-photon excitation microscopy (2PEM) is an advanced fluorescence imaging technique that allows for deep-tissue imaging with reduced phototoxicity and photobleaching compared to

conventional confocal microscopy. In 2PEM, a fluorophore is excited by the near-simultaneous absorption of two lower-energy photons, typically in the infrared range. For SBFI, this corresponds to an excitation wavelength range of 750-790 nm. A standard excitation wavelength for two-photon imaging of SBFI is 760 nm.

The combination of **SBFI-AM** and 2PEM provides a powerful tool for high-resolution, quantitative imaging of intracellular sodium dynamics in living cells and tissues.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the use of **SBFI-AM** with two-photon excitation microscopy.

Table 1: Spectral Properties of SBFI

Parameter	One-Photon Excitation	Two-Photon Excitation	Emission
Wavelength (nm)	340 / 380	750 - 790 (Standard: 760)	~500-550

Table 2: Properties and Handling of **SBFI-AM**

Property	Value
Form	Acetoxymethyl (AM) ester
Solubility	DMSO
Selectivity	~18-fold higher for Na ⁺ over K ⁺
Typical Loading Concentration	1-10 µM
Typical Incubation Time	30-60 minutes
Typical Incubation Temperature	Room temperature or 37°C

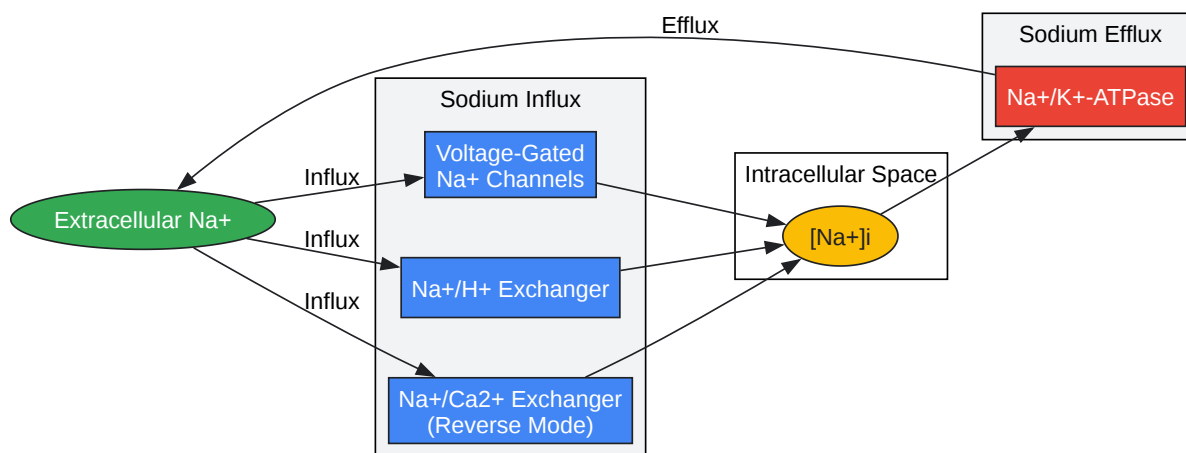
Table 3: Typical Intracellular Sodium Concentrations

Cell Type	Resting $[\text{Na}^+]_i$ (mM)	$[\text{Na}^+]_i$ under Stimulation (mM)
Smooth Muscle Cells	~10	Up to 25 (with Na^+/K^+ -ATPase inhibition)
Cultured Neonatal Rat Cardiomyocytes	7.5 ± 0.4	-
CHO Cells	~19	-
Brain Microsacs	~36 (in 120 mM external Na^+)	Increased with ouabain or veratridine

Signaling Pathways and Experimental Workflows

Intracellular Sodium Signaling Pathway

The following diagram illustrates the key pathways involved in regulating intracellular sodium concentration.

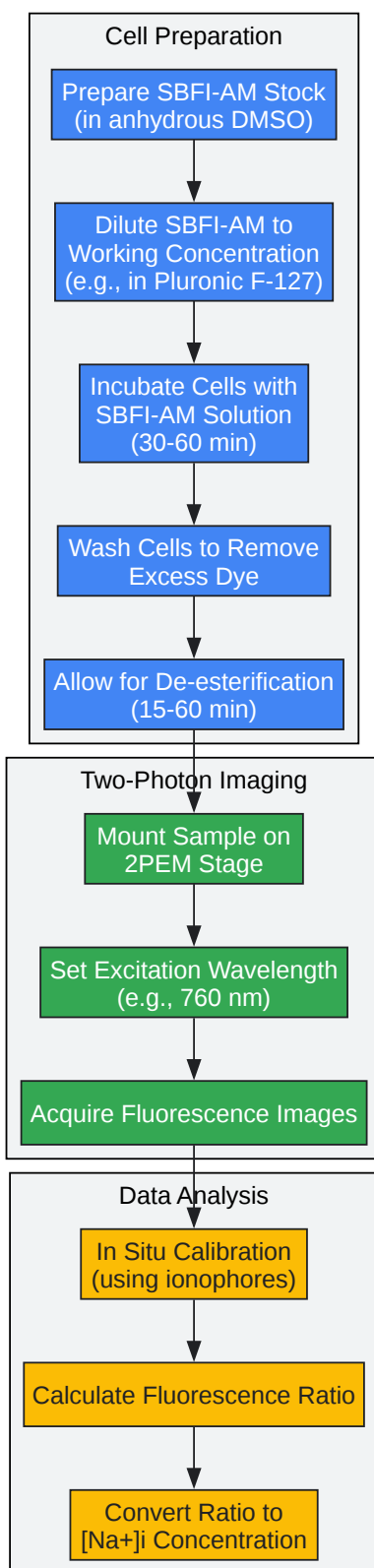


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Intracellular Sodium Homeostasis

Experimental Workflow for **SBFI-AM** Loading and 2PEM Imaging

This diagram outlines the major steps involved in preparing cells and acquiring data for intracellular sodium imaging with **SBFI-AM** and 2PEM.



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SBFI-AM 2PEM Workflow

Experimental Protocols

Protocol 1: SBFI-AM Loading in Cultured Cells

This protocol provides a general guideline for loading cultured cells with **SBFI-AM** for two-photon microscopy. Optimization may be required for different cell types.

Materials:

- **SBFI-AM** (dissolved in high-quality, anhydrous DMSO to a stock concentration of 1-10 mM)
- Pluronic F-127 (20% solution in DMSO)
- Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
- Cultured cells on coverslips suitable for microscopy

Procedure:

- Prepare Loading Solution:
 - Prepare a fresh working solution of **SBFI-AM** in HBSS at a final concentration of 1-10 μ M.
 - To aid in the dispersion of the AM ester in aqueous solution, add an equal volume of 20% Pluronic F-127 to the **SBFI-AM** stock solution before diluting it in the buffer. The final concentration of Pluronic F-127 should be around 0.02-0.1%.
- Cell Loading:
 - Wash the cultured cells twice with warm HBSS to remove any residual serum.
 - Add the **SBFI-AM** loading solution to the cells.
 - Incubate the cells for 30-60 minutes at room temperature or 37°C, protected from light. The optimal time and temperature should be determined empirically for each cell type.
- Washing and De-esterification:

- After incubation, wash the cells twice with fresh, warm HBSS to remove the extracellular dye.
- Incubate the cells in fresh HBSS for an additional 15-60 minutes at the same temperature to allow for complete de-esterification of the **SBFI-AM** by intracellular esterases.
- Imaging:
 - The cells are now ready for imaging on the two-photon microscope.

Protocol 2: In Situ Calibration of SBFI

For quantitative measurements of $[Na^+]_i$, an in situ calibration is essential. This protocol uses ionophores to equilibrate the intracellular and extracellular sodium concentrations.

Materials:

- SBFI-loaded cells
- Calibration buffers with varying known concentrations of Na^+ (e.g., 0, 10, 20, 50, 100 mM). To maintain osmolarity, Na^+ is typically replaced with K^+ or another non-interfering cation.
- Gramicidin D (a Na^+ ionophore)
- Monensin (a Na^+/H^+ antiporter)
- Ouabain (a Na^+/K^+ -ATPase inhibitor)

Procedure:

- Prepare Calibration Buffers: Prepare a series of calibration buffers with known Na^+ concentrations.
- Equilibration:
 - At the end of an experiment, expose the SBFI-loaded cells to a calibration buffer containing gramicidin D (e.g., 5-10 μM) and monensin (e.g., 5-10 μM) to permeabilize the

membrane to Na^+ and clamp the intracellular pH. The addition of ouabain (e.g., 100 μM) can also be used to inhibit the Na^+/K^+ pump.

- Sequentially perfuse the cells with the different calibration buffers.
- Image Acquisition: Acquire fluorescence images at each Na^+ concentration using the two-photon microscope.
- Generate Calibration Curve:
 - Measure the fluorescence ratio at each known Na^+ concentration.
 - Plot the fluorescence ratio as a function of $[\text{Na}^+]$ to generate a calibration curve. This curve can then be used to convert the experimental fluorescence ratios into absolute intracellular sodium concentrations.

Troubleshooting

- Low Fluorescence Signal:
 - Increase the loading concentration of **SBFI-AM**.
 - Increase the incubation time.
 - Ensure the de-esterification process is complete.
- High Background Fluorescence:
 - Ensure thorough washing after the loading step to remove all extracellular dye.
 - Check for autofluorescence from the cells or the culture medium.
- Inconsistent or Noisy Ratios:
 - Check the stability of the laser output.
 - Ensure proper background subtraction.
 - Optimize image acquisition parameters (e.g., scan speed, averaging).

- Cellular Toxicity:
 - Reduce the loading concentration of **SBFI-AM** or the incubation time.
 - Minimize the laser power and exposure time during imaging.

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